

ER-27319 Maleate for Kinase Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ER-27319 maleate	
Cat. No.:	B1671605	Get Quote

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Introduction

ER-27319 maleate is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk), a non-receptor tyrosine kinase that plays a crucial role in the signal transduction of various immune cell receptors.[1][2] Notably, Syk is a key component of the downstream signaling cascade initiated by the high-affinity IgE receptor (FcɛRI) on mast cells and basophils.[3][4] Activation of this pathway is central to the initiation of allergic and inflammatory responses, leading to the release of mediators such as histamine and cytokines.[4][5] ER-27319 exerts its inhibitory effect by selectively interfering with the FcɛRI-mediated activation of Syk, thereby preventing its tyrosine phosphorylation and subsequent downstream signaling events.[6][7] This makes ER-27319 maleate a valuable tool for studying Syk-dependent signaling pathways and for the screening and development of novel anti-inflammatory and anti-allergic therapeutics.

Mechanism of Action

ER-27319 is an acridone-related compound that selectively inhibits the tyrosine phosphorylation of Syk kinase.[8] In the context of mast cell activation, the cross-linking of IgE bound to FcɛRI recruits and activates Syk.[9] ER-27319 specifically inhibits the phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcɛRI y subunit.[6] This selective inhibition blocks the subsequent signaling cascade, including the activation of phospholipase C-y1 (PLC-y1) and protein kinase C (PKC),



ultimately preventing the degranulation of mast cells and the release of inflammatory mediators.[4]

Data Presentation

In Vitro Inhibition of Cellular Responses by ER-27319

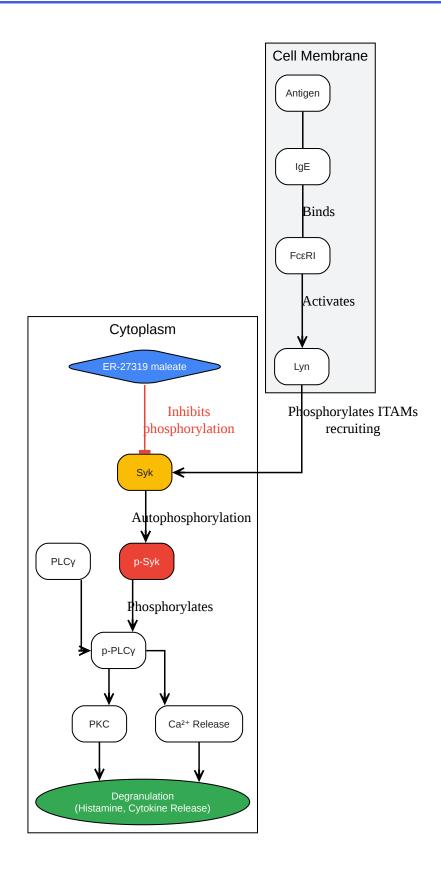
Cell Type	Response Measured	" IC50 (μM)	Reference
RBL-2H3 cells	Antigen-induced TNF- α production	10	
RBL-2H3 cells	Antigen-induced histamine secretion	~10	[8]
Rat peritoneal mast cells	Antigen-induced histamine release	~10	[8]
Human cultured mast cells	Anti-IgE-induced histamine release	~10	[8]

Inhibition of Syk Phosphorylation by ER-27319

ER-27319 Concentration (μM)	Inhibition of Syk Phosphorylation (%)	Reference
10	68 ± 9.9	[6]
30	93 ± 3.3	[6]

Signaling Pathway





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Caption: FceRI signaling pathway and the inhibitory action of ER-27319 maleate.



Experimental Protocols Protocol 1: In Vitro Syk Kinase Activity Assay

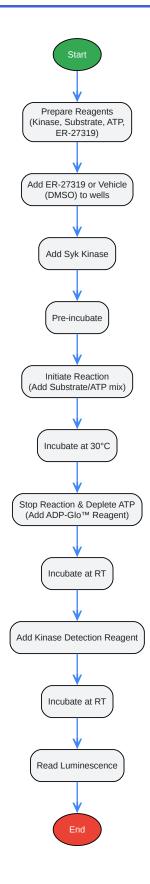
This protocol describes a general method for determining the in vitro activity of Syk kinase and assessing the inhibitory potential of **ER-27319 maleate** using a luminescence-based assay that measures ATP consumption.

Materials:

- · Recombinant active Syk enzyme
- Syk kinase substrate (e.g., Poly (Glu, Tyr) 4:1)
- ER-27319 maleate
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (or similar)
- White, opaque 96-well or 384-well plates
- Luminometer

Experimental Workflow:





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Caption: General experimental workflow for an in vitro kinase inhibition assay.



Procedure:

Reagent Preparation:

- Prepare a stock solution of ER-27319 maleate in DMSO. Further dilute in Kinase Assay
 Buffer to desired concentrations.
- Dilute the recombinant Syk enzyme and substrate in Kinase Assay Buffer to the desired working concentrations.
- Prepare the ATP solution in Kinase Assay Buffer. The final ATP concentration should be at or near the Km for Syk.

Assay Setup:

- Add 2.5 μL of the diluted ER-27319 maleate or vehicle (DMSO) to the appropriate wells of a white, opaque 96-well plate.
- Add 5 μL of the diluted Syk enzyme to each well, except for the "no enzyme" control wells.
- Add 2.5 μL of Kinase Assay Buffer to the "no enzyme" control wells.
- Mix gently and pre-incubate the plate for 10 minutes at room temperature.

Kinase Reaction:

- Initiate the kinase reaction by adding 2.5 μL of the substrate/ATP mixture to each well.
- Mix the plate gently and incubate for 60 minutes at 30°C.

Signal Detection:

- Stop the kinase reaction and deplete the remaining ATP by adding 5 μL of ADP-Glo™ Reagent to each well.
- Incubate the plate for 40 minutes at room temperature.



- \circ Add 10 μ L of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
- Incubate the plate for 30 minutes at room temperature, protected from light.
- Data Acquisition:
 - Measure the luminescence using a plate reader.
- Data Analysis:
 - Subtract the background luminescence (from "no enzyme" controls).
 - Calculate the percentage of kinase activity relative to the vehicle control.
 - Plot the percentage of activity against the log concentration of ER-27319 maleate to determine the IC50 value.

Protocol 2: Cellular Syk Phosphorylation Assay (Western Blot)

This protocol outlines a method to assess the inhibitory effect of **ER-27319 maleate** on antigen-induced Syk phosphorylation in a mast cell line (e.g., RBL-2H3).

Materials:

- RBL-2H3 cells
- DNP-specific IgE
- DNP-BSA (antigen)
- ER-27319 maleate
- · Tyrode's buffer
- Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
- BCA Protein Assay Kit



- SDS-PAGE gels and blotting apparatus
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-Syk (e.g., Tyr525/526) and anti-total-Syk
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate

Procedure:

- · Cell Culture and Sensitization:
 - Culture RBL-2H3 cells to 80-90% confluency.
 - Sensitize the cells by incubating with DNP-specific IgE (e.g., 0.5 μg/mL) overnight.
- Inhibitor Treatment and Stimulation:
 - Wash the sensitized cells twice with Tyrode's buffer.
 - Pre-incubate the cells with various concentrations of ER-27319 maleate (e.g., 1, 10, 30 μM) or vehicle (DMSO) for 10 minutes at 37°C.[10]
 - Stimulate the cells with DNP-BSA (e.g., 100 ng/mL) for 5 minutes at 37°C.[10]
- Cell Lysis and Protein Quantification:
 - Immediately stop the stimulation by placing the culture dish on ice and washing the cells with ice-cold PBS.
 - Lyse the cells by adding ice-cold lysis buffer.
 - Scrape the cells and collect the lysate.
 - Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.



- Determine the protein concentration of the supernatant using a BCA assay.
- · Western Blotting:
 - Normalize the protein amounts for all samples and prepare them for SDS-PAGE.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-phospho-Syk antibody overnight at 4°C.
 - Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the signal using a chemiluminescent substrate and an imaging system.
- Data Analysis:
 - To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-Syk antibody.
 - Quantify the band intensities using densitometry software.
 - Calculate the ratio of phospho-Syk to total-Syk for each condition.
 - Express the results as a percentage of the stimulated control (vehicle-treated).

Conclusion

ER-27319 maleate is a valuable pharmacological tool for the investigation of Syk-mediated signaling pathways. Its selectivity for Syk makes it particularly useful for dissecting the role of this kinase in allergic and inflammatory responses. The provided protocols offer a framework for researchers to utilize **ER-27319 maleate** in both in vitro kinase assays and cell-based phosphorylation studies to further elucidate the mechanisms of Syk-dependent cellular processes and to screen for novel therapeutic agents.



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- To cite this document: BenchChem. [ER-27319 Maleate for Kinase Activity Assays: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671605#er-27319-maleate-for-kinase-activity-assays]

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